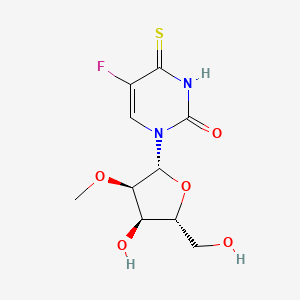

5-Fluoro-2'-O-methyl-4-thiouridine

説明

Context of Modified Nucleosides in Biological Research

Nucleosides, the fundamental building blocks of DNA and RNA, consist of a nucleobase linked to a five-carbon sugar. wikipedia.org Beyond the canonical nucleosides, a vast array of modified nucleosides exists in nature, playing crucial roles in a multitude of cellular processes. mdpi.com These modifications can range from simple methylations to more complex additions, each imparting specific chemical and structural properties to the nucleoside. mdpi.com This diversity allows for the fine-tuning of nucleic acid structure and function, influencing everything from tRNA recognition to the regulation of gene expression. mdpi.com

In the laboratory, chemically synthesized nucleoside analogs are invaluable tools. They can act as probes to study enzymatic mechanisms, serve as building blocks for therapeutic oligonucleotides, or function as antiviral and anticancer agents. wikipedia.org The introduction of modifications to the nucleobase or the sugar moiety can enhance stability, alter binding affinities, or introduce novel functionalities.

Rationale for 5-Fluoro-2'-O-methyl-4-thiouridine Investigation

The investigation into this compound is driven by the unique combination of its structural modifications. The fluorine atom at the 5-position of the uracil (B121893) base is a well-established modification in medicinal chemistry, often introduced to alter the electronic properties of the molecule and enhance its biological activity. For instance, the related compound 5-fluorouracil (B62378) is a widely used chemotherapeutic agent.

The 4-thio modification, where an oxygen atom in the uracil ring is replaced by sulfur, is known to confer photoreactive properties. Thionucleosides can be activated by UV light, leading to the formation of crosslinks with adjacent nucleotides. This makes them excellent photoaffinity labels for studying nucleic acid-protein interactions and for applications in DNA sequencing and mapping.

The 2'-O-methyl group on the ribose sugar is a common modification found in natural RNA molecules that provides resistance to nuclease degradation and can influence the conformational properties of the sugar ring. The synthesis of its phosphoramidite (B1245037) derivative allows for its incorporation into oligonucleotides for various research applications.

Structural Framework of this compound as a Uracil Derivative

This compound is a derivative of the pyrimidine (B1678525) nucleoside uridine (B1682114). Its structure is characterized by three key modifications to the standard uridine framework:

A fluoro group at the C5 position of the uracil base: This electron-withdrawing group can alter the pKa of the base and its hydrogen bonding capabilities.

A thiol group at the C4 position of the uracil base: The replacement of the carbonyl oxygen with a sulfur atom creates a thiocarbonyl group, which is the basis for its photoreactivity.

A methyl group attached to the oxygen at the 2' position of the ribose sugar: This modification adds steric bulk and hydrophobicity to the sugar moiety and locks the sugar pucker in a conformation that is favorable for A-form helices, typical of RNA.

The combination of these modifications results in a molecule with a unique set of properties, making it a subject of interest for various biochemical and biophysical studies.

Physicochemical and Research Data

The following tables provide a summary of the available physicochemical properties and research findings for this compound and related compounds.

Table 1: Physicochemical Properties of this compound and a Related Compound Note: Physicochemical properties for this compound are not readily available in the searched literature. The data presented below for a related compound, 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione, is provided for contextual reference.

| Property | Value | Compound | Source |

|---|---|---|---|

| CAS Number | 869355-51-1 | This compound | chemicalbook.com |

| Molecular Formula | C10H13FN2O5S | This compound | Inferred |

| Molecular Weight | 260.22 g/mol | 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione | nih.gov |

| XLogP3 | -1.1 | 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione | nih.gov |

| Hydrogen Bond Donor Count | 3 | 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione | nih.gov |

| Rotatable Bond Count | 2 | 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione | nih.gov |

Table 2: Research Findings on the Photoreactivity of this compound in Oligonucleotides

| Finding | Value | Context | Source |

|---|---|---|---|

| Fluorescence Quantum Yield of Photo-crosslink | 0.54 | Relative to quinine (B1679958) sulfate (B86663) in 1N H2SO4 | acs.org |

| High-Resolution Mass Spectrometry (HRMS) of a photoproduct with cytidine | [M+H]+ calcd: 488.1429, found: 488.1452 | Irradiation of 5-fluoro-4-thiouridine with cytidine | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5S/c1-17-7-6(15)5(3-14)18-9(7)13-2-4(11)8(19)12-10(13)16/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,19)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOHFWAMMYYSMU-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=S)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=S)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms and Biological Activities of 5 Fluoro 2 O Methyl 4 Thiouridine in Model Systems

DNA Photoreactivity and Crosslinking Properties

FSU is a photoactivatable nucleoside that can be incorporated into oligonucleotides and used as a probe for studying DNA-protein interactions and for the fluorescent detection of specific DNA sequences. nih.govresearcher.life Upon photoexcitation, FSU exhibits significant photoreactivity, leading to the formation of crosslinks with adjacent and nonadjacent bases within the DNA strand. nih.govacs.org

Intrastrand Photocrosslink Formation with Canonical Bases (Thymine, Cytosine)

Research has demonstrated that upon photoexcitation, FSU can form intrastrand crosslinks with both thymine (B56734) (T) and cytosine (C) residues within a single-stranded DNA oligonucleotide. nih.govacs.org The reaction is not limited to adjacent bases; FSU can react with distant thymine and cytosine residues in the chain. nih.govresearcher.lifenih.gov The formation of these crosslinks is a key feature of FSU's utility as a molecular tool.

The photoreaction of FSU with thymine results in the formation of a unique pair of diastereomeric, highly fluorescent, and thermally stable tricyclic adducts. nih.gov In contrast, the reaction with cytosine leads to the formation of a nonfluorescent 4–5 photoadduct with the elimination of hydrogen sulfide (B99878) (H₂S). acs.org This difference in the resulting photoproducts is significant for applications in fluorescence-based detection.

Characterization of Fluorescent and Nonfluorescent Crosslink Products

The crosslink products formed from the photoreaction of FSU have been extensively characterized. The reaction with thymine produces a highly fluorescent product, which is a key attribute for its use in fluorescence-based detection of specific DNA sequences. researchgate.netresearchgate.net Conversely, the crosslink formed with cytosine is nonfluorescent. acs.orgresearchgate.netresearchgate.net This distinction allows for the specific detection of thymine in a DNA sequence.

The formation of a fluorescent intrastrand crosslink with thymine can potentially lead to false-positive signals in detection assays. nih.govresearcher.lifenih.gov To address this, researchers have proposed replacing thymidine (B127349) with deoxyuridine in the FSU-labeled oligonucleotide probe. nih.govnih.gov

Photooxidation Pathways of 5-Fluoro-2'-O-methyl-4-thiouridine

In addition to photocrosslinking, a partial photooxidation of the FSU residue to 5-fluorouridine (B13573) has been observed. nih.govresearcher.lifenih.govacs.org This photooxidation pathway represents a competing reaction that can affect the efficiency of the desired photocrosslinking. The extent of photooxidation can be influenced by factors such as the oligonucleotide sequence and the reaction conditions.

Sequence and Temperature Dependence of Photocrosslinking Efficiency

The efficiency and direction of the intrastrand photocrosslinking reaction of FSU are dependent on both the DNA sequence and the temperature. researchgate.net Studies have shown that for some oligonucleotide sequences, an increase in temperature favors the photocrosslinking reaction with thymine, while lower temperatures favor the reaction with cytosine. acs.orgresearchgate.net

The position of FSU within the oligonucleotide chain also plays a crucial role in determining the reaction outcome. acs.orgresearchgate.net For instance, when FSU is located near the 3' end of a particular sequence, the reaction with thymine is favored. In the reverse sequence, where FSU is near the 5' end, the formation of a crosslink with cytosine is observed. acs.org

| ODN | Irradiation Temperature (°C) | Observed Predominant Reaction | Conversion (%) |

|---|---|---|---|

| ODN 1 | 35 | Crosslinking with T | 95 |

| ODN 2 | 5 | Crosslinking with C | 86 |

| ODN 3 | 5 | Competition between crosslinking with T and photooxidation | 50 |

| 35 | 93 |

Mechanistic Insights into Photoaddition Reactions and Thietane (B1214591) Formation

The mechanism of photoaddition of FSU to pyrimidine (B1678525) bases is believed to proceed through a [2+2] photocycloaddition reaction, leading to the initial formation of a thermally unstable thietane intermediate. nih.govacs.orgnih.gov In the reaction with thymine, this thietane intermediate is thought to undergo ring-opening, resulting in the formation of the stable, fluorescent tricyclic adduct. nih.gov A similar pathway is proposed for the reaction with cytosine, which involves the elimination of H₂S to form the nonfluorescent adduct. acs.org The formation of a thietane intermediate has been experimentally observed in related systems. acs.org

Interference with Nucleic Acid Metabolism in Cellular Models

While the primary focus of research on FSU has been its application as a photochemical tool, its structural similarity to endogenous nucleosides suggests it may interfere with nucleic acid metabolism in cellular systems. The fluorine substitution at the 5-position is a common feature in several antiviral and anticancer drugs, where it can inhibit key enzymes involved in nucleotide synthesis and be incorporated into DNA and RNA, leading to functional disruption. mdpi.com

For instance, the related compound 5-fluorouracil (B62378) (5-FU) is known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, and can be incorporated into RNA, leading to abnormal protein synthesis. documentsdelivered.com Similarly, 5-fluorouridine has been shown to inhibit the formation of modified bases in tRNA. nih.gov Given these precedents, it is plausible that this compound could also exert effects on cellular nucleic acid metabolism, a topic that warrants further investigation.

Inhibition of DNA Synthesis Pathways

There is a lack of specific studies detailing the inhibitory effects of this compound on DNA synthesis pathways. However, the well-documented mechanisms of related fluorinated pyrimidines, such as 5-fluorouracil (5-FU), provide a foundational understanding of how such compounds can interfere with DNA replication. 5-FU, upon intracellular conversion to its active metabolite fluoro-deoxyuridine monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS). nih.govnih.gov This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov The inhibition of TS by FdUMP leads to a depletion of the dTMP pool, which in turn disrupts DNA replication and repair, ultimately leading to cell death. nih.gov Some studies have shown that transient and incomplete suppression of DNA synthesis by related compounds like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) can lead to an accumulation of cells at the G1/S interface of the cell cycle. nih.gov While it is plausible that this compound could operate through similar mechanisms, no direct experimental evidence is currently available to confirm this.

Competition with Natural Nucleoside Triphosphates

Specific data on the competition of this compound triphosphate with natural nucleoside triphosphates is not described in the available literature. For related nucleoside analogs, a common mechanism of action involves their intracellular phosphorylation to the triphosphate form. mdpi.com This activated form can then act as a competitive inhibitor for natural substrates of DNA and RNA polymerases. mdpi.com For instance, the antiviral activity of some nucleoside analogs is attributed to their triphosphate metabolites competing with natural substrates, leading to the termination of the growing DNA chain after incorporation. mdpi.com The structural modifications on the sugar or base of the nucleoside, such as the 2'-O-methyl group, can influence the affinity for these polymerases. frontiersin.org Without specific enzymatic assays involving this compound triphosphate, its potential as a competitive substrate remains speculative.

Modulation of RNA Function and Synthesis

Direct evidence for how this compound modulates RNA function and synthesis is not available. However, modifications to uridine (B1682114), a key component of RNA, are known to have significant effects. For example, the substitution of the oxygen at the 4-position of uridine with sulfur to form 4-thiouridine (B1664626) (s4U) has been shown to decrease the stability of RNA duplexes. nih.gov Conversely, 2-thiouridine (B16713) (s2U) has been observed to increase duplex stability. nih.gov The 2'-O-methyl modification is a common feature in modified nucleotides used to enhance the stability of RNA aptamers against degradation. frontiersin.org Furthermore, the incorporation of fluorinated nucleosides into RNA can disrupt RNA processing and function. 5-Fluorouracil can be metabolized to 5-fluorouridine triphosphate (FUTP) and subsequently incorporated into RNA, leading to errors in RNA synthesis and function. nih.gov The combined effects of the 5-fluoro, 2'-O-methyl, and 4-thio modifications on RNA structure and function for this specific compound have not been elucidated.

Enzyme Inhibition Mechanisms (e.g., DNA Polymerases, Ribonucleotide Reductases, Nucleoside Phosphorylases)

There is no specific information on the enzyme inhibition mechanisms of this compound. Related fluorinated nucleosides are known to target several key enzymes involved in nucleotide metabolism and DNA synthesis. As mentioned, the primary target of 5-FU's active metabolite, FdUMP, is thymidylate synthase. nih.govnih.govnih.gov Other nucleoside analogs can inhibit DNA polymerases, ribonucleotide reductases, and nucleoside phosphorylases. mdpi.com For example, thymidine phosphorylase is involved in the metabolism of 5-FU, and its inhibition can reverse 5-FU resistance in some cancer cells. nih.gov The specific inhibitory profile of this compound against this panel of enzymes has not been reported.

Induction of Apoptosis in Cellular Models

No studies were found that specifically investigate the induction of apoptosis in cellular models by this compound. The induction of apoptosis, or programmed cell death, is a common downstream effect of the anticancer mechanisms of purine (B94841) nucleoside analogs and compounds like 5-fluorouracil. medchemexpress.comnih.gov For example, the inhibition of critical cellular processes by 5-FU leads to cellular stress and the activation of apoptotic pathways. nih.govnih.gov The synergistic use of 5-FU with other compounds has been shown to enhance apoptosis in colorectal cancer cells. nih.govnih.gov Without cellular studies, it is unknown whether this compound can induce apoptosis.

Antimicrobial Research Focus in Non-Clinical Models

Antibacterial Activity against Gram-Positive and Gram-Negative Strains in vitro

There is no available data on the in vitro antibacterial activity of this compound against Gram-positive and Gram-negative strains. Research on related compounds, such as 4'-thio-5-fluorouridine, has demonstrated inhibitory activity against the growth of Enterococcus faecalis (a Gram-positive bacterium) but not Escherichia coli (a Gram-negative bacterium). nih.gov The differential activity is a common theme in antibacterial research, as the structural differences in the cell walls of Gram-positive and Gram-negative bacteria present distinct challenges for drug penetration and efficacy. Without specific testing, the antibacterial spectrum of this compound remains unknown.

Antiviral Efficacy against Specific Viruses in vitro (e.g., HCV, HSV, VZV, CMV, HIV, Orthopoxviruses)

There is a lack of specific data on the in vitro antiviral efficacy of this compound against a broad range of viruses. However, the activity of related 4'-thionucleosides and other modified pyrimidines suggests potential antiviral applications.

Research into 2'-deoxy-4'-thiopyrimidines has demonstrated antiviral activity against Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV). nih.gov Similarly, 2-thiopyrimidine nucleoside analogues, particularly those with halogen substitutions at the 5-position, have shown notable anti-HSV and anti-VZV activity. nih.gov For instance, 2'-deoxy-5-iodo-2-thiouridine was identified as a potent anti-HSV agent. nih.gov

In the context of Orthopoxviruses, the 5-iodo analog of 4'-thiouridine, known as 1-(2-deoxy-4-thio-β-d-ribofuranosyl)-5-iodouracil (4'-thioIDU), has been identified as a potent inhibitor of vaccinia and cowpox virus replication in cell culture and animal models. nih.govnih.gov This compound was shown to inhibit viral DNA synthesis and retained activity against strains resistant to other antivirals like cidofovir. nih.govnih.gov

Furthermore, studies on other fluorinated nucleosides have shown promise. 4'-Fluorouridine (4'-FlU), for example, has been reported as a potent, orally available inhibitor of several RNA viruses, including SARS-CoV-2 and Chikungunya virus (CHIKV), an alphavirus. researchgate.netresearchgate.net It was found to broadly suppress alphavirus production in cell culture by targeting the viral RNA replication step. researchgate.net The antiviral spectrum of 2-thiouridine (s2U) has also been shown to be broad, exhibiting activity against positive-sense single-stranded RNA viruses such as Dengue virus (DENV) and SARS-CoV-2. nih.gov

While these findings highlight the antiviral potential of the core structures within this compound, dedicated in vitro studies are required to determine its specific efficacy against viruses like HCV, HSV, VZV, CMV, HIV, and orthopoxviruses.

Table 1: Antiviral Activity of Related Thionucleosides and Fluorinated Analogs This table presents data for compounds structurally related to this compound, as direct data for the specified compound is not available.

| Compound | Target Virus | Activity Noted | Reference |

|---|---|---|---|

| 2'-deoxy-4'-thiopyrimidines | HSV, VZV, CMV | Antiviral activity demonstrated. | nih.gov |

| 2'-deoxy-5-iodo-2-thiouridine | HSV | Potent anti-HSV activity. | nih.gov |

| 4'-thioIDU | Orthopoxviruses (Vaccinia, Cowpox) | Potent inhibitor of viral replication in vitro and in vivo. | nih.govnih.gov |

| 4'-Fluorouridine (4'-FlU) | Alphaviruses (e.g., CHIKV), SARS-CoV-2 | Broadly suppressed alphavirus production; potent inhibitor of RNA viruses. | researchgate.netresearchgate.net |

| 2-thiouridine (s2U) | Positive-strand RNA viruses (DENV, SARS-CoV-2) | Broad-spectrum antiviral activity. | nih.gov |

Inhibition of Biofilm Formation in Bacterial Models

Specific studies detailing the inhibition of biofilm formation by this compound are not present in the current literature. However, research on structurally similar molecules, such as thiourea (B124793) derivatives, indicates that this class of compounds can possess significant anti-biofilm properties.

A series of thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold were synthesized and tested for their ability to inhibit biofilm formation. Certain compounds within this series, notably those with a halogen atom on the phenyl group, effectively inhibited biofilm formation by both standard and methicillin-resistant strains of Staphylococcus epidermidis. nih.gov Similarly, other thiourea derivatives with a 3-amino-1H-1,2,4-triazole scaffold also demonstrated the capacity to inhibit biofilms of S. epidermidis. nih.gov

These findings suggest that the sulfur-containing moieties, such as those in thiouridine and its derivatives, could potentially interfere with the complex processes of bacterial adhesion and biofilm matrix production. The mechanism often involves disrupting quorum sensing, the cell-to-cell communication system that bacteria use to coordinate collective behaviors like biofilm formation. However, without direct experimental evidence, the specific activity of this compound as an anti-biofilm agent remains speculative.

Non-Clinical Oncological Research Directions

The oncological potential of nucleoside analogs is a well-established field of study. The structural features of this compound suggest that it may act as an antimetabolite, interfering with the synthesis of nucleic acids and proteins essential for cancer cell proliferation.

Antiproliferative Effects in Leukemia Cell Lines

Direct research on this compound's effect on leukemia is limited, but a study on the closely related compound 5-fluoro-4'-thiouridine (B15383528) (lacking the 2'-O-methyl group) has demonstrated significant antiproliferative activity. nih.gov Both the alpha and beta anomers of 5-fluoro-4'-thiouridine were shown to inhibit the growth of murine leukemia L1210 cells at very low micromolar concentrations. nih.gov

This potent activity against leukemia cells suggests that the combination of a 5-fluoro substitution and a 4'-thio modification creates a powerful cytotoxic agent. Other related fluorinated nucleosides have also shown efficacy against leukemia. For instance, 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil is active against various mouse leukemias, including lines that have developed resistance to the common chemotherapy drug arabinofuranosylcytosine (ara-C). nih.gov

Table 2: Antiproliferative Activity of 5-Fluoro-4'-thiouridine against Leukemia L1210 Cells Data is for 5-Fluoro-4'-thiouridine, a close analog of the subject compound.

| Compound Anomer | Cell Line | Inhibitory Concentration | Reference |

|---|---|---|---|

| α-anomer of 5-Fluoro-4'-thiouridine | Leukemia L1210 | 4 x 10-7 M | nih.gov |

| β-anomer of 5-Fluoro-4'-thiouridine | Leukemia L1210 | 2 x 10-7 M | nih.gov |

Impact on Cellular Protein Content in Model Organisms

The metabolic disruption caused by nucleoside analogs can extend beyond nucleic acid synthesis to affect protein production. In studies conducted on the bacterium Streptococcus faecium, the analog 5-fluoro-4'-thiouridine was observed to decrease the total cellular protein content more significantly than it affected the content of RNA or DNA. nih.gov This finding suggests that the compound or its metabolites may interfere with the processes of transcription or, more likely, translation. Chemically modified messenger RNAs can have significant effects on the efficiency of protein expression, and the incorporation of an analog like 5-fluoro-4'-thiouridine could disrupt ribosome function or tRNA recognition, leading to reduced protein synthesis. nih.govnih.gov

Pathways of Cancer Cell Line Inhibition (e.g., Thymidylate Synthase, DNA Methyltransferases)

While direct mechanistic studies on this compound are lacking, the established mechanisms of its structural relatives, particularly 5-Fluorouracil (5-FU), provide strong indications of its likely pathways of inhibition.

Thymidylate Synthase (TS) Inhibition: A primary mechanism of action for 5-fluoropyrimidines is the inhibition of thymidylate synthase. nih.govnih.gov 5-FU is metabolized within the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable inhibitory complex with TS and a folate cofactor. nih.gov This action blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to thymidine starvation and cell death in rapidly dividing cancer cells. nih.govresearchgate.net Given the 5-fluoro-uridine structure of the subject compound, it is highly probable that it also acts as a TS inhibitor following intracellular metabolism.

Applications of 5 Fluoro 2 O Methyl 4 Thiouridine in Molecular Biology Research

Development of Oligonucleotide Probes for Fluorescent DNA Sequence Detection

Oligonucleotides containing 5-Fluoro-2'-O-methyl-4-thiouridine (FSU) have been successfully utilized as probes for the fluorescent detection of specific DNA sequences. nih.govacs.orgresearcher.life The underlying principle of this application lies in the photo-induced cross-linking reaction of FSU. When incorporated into a single-stranded DNA probe, FSU can form a highly fluorescent interstrand crosslink with a thymidine (B127349) residue on the target DNA strand upon photoexcitation. researchgate.net This results in a detectable fluorescent signal, indicating the presence of the target sequence. The efficiency and specificity of these probes make them valuable for diagnostic and research applications. researchgate.net

Strategies for Mitigating False Signals from Intrastrand Crosslinks

A significant challenge in the application of FSU-labeled probes is the potential for false-positive signals arising from intrastrand crosslinks. nih.govacs.orgresearcher.life Research has shown that upon photoexcitation, FSU can react with non-adjacent bases within the same oligonucleotide chain, particularly with distant thymine (B56734) and cytosine residues. nih.govacs.orgresearcher.liferesearchgate.net The reaction with thymine forms a fluorescent intrastrand crosslink, which can be mistaken for a true detection signal. nih.govacs.orgresearcher.life To address this issue, a key strategy involves the replacement of thymidine with deoxyuridine within the FSU-labeled oligonucleotide probe. nih.govacs.orgresearcher.life This substitution helps to minimize the formation of these misleading fluorescent byproducts. Additionally, studies have noted that partial photooxidation of the FSU residue to 5-fluorouridine (B13573) can also occur. nih.govacs.orgresearcher.life

| Undesired Photoproduct | Consequence | Mitigation Strategy |

| Fluorescent intrastrand crosslink with thymine | False positive signal | Replace thymidine with deoxyuridine in the probe |

| Non-fluorescent intrastrand crosslink with cytosine | Reduced probe availability | Sequence design to minimize FSU-cytosine proximity |

| Partial photooxidation to 5-fluorouridine | Altered probe properties | Optimization of irradiation conditions |

Tools for Investigating Nucleic Acid Conformation and Dynamics

The formation of crosslinks within nucleic acids can be a powerful tool to modulate and study their three-dimensional structures. The ability of FSU to induce such crosslinks makes it a valuable compound for investigating the conformation and dynamics of various nucleic acid forms.

Modulation of Aptamer, G-quadruplex, and I-motif Structures

Research has indicated that crosslinking can influence the conformation of complex nucleic acid structures such as aptamers, G-quadruplexes, and i-motifs. researchgate.net Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. G-quadruplexes are four-stranded structures formed in guanine-rich nucleic acid sequences, while i-motifs are formed in cytosine-rich regions. nih.govnih.gov These structures play roles in various cellular processes. nih.govnih.gov Modified nucleosides, such as those with 2'-fluoroarabinonucleic acid modifications, have been shown to trap G-quadruplex and i-motif structures, slowing down their interconversion kinetics with duplex DNA. nih.govnih.govbiofisica.info This suggests that strategic incorporation of photo-crosslinkers like FSU could be used to stabilize and study these transient structures.

Model Compounds for DNA Damage and Repair Mechanism Studies

The study of DNA damage and the intricate cellular mechanisms that repair it is crucial for understanding mutagenesis and diseases like cancer. nih.govtaylorandfrancis.com Chemically modified oligonucleotides serve as valuable models to mimic specific types of DNA lesions and to investigate the proteins and pathways involved in their repair. nih.govnih.gov The formation of covalent crosslinks in DNA, such as those induced by FSU, represents a form of DNA damage that can inhibit essential cellular processes like transcription and replication. researchgate.net By creating specific crosslinked DNA substrates, researchers can study the mechanisms of crosslink repair processes and the structure of the repaired DNA. researchgate.net

Active Site Labeling of Enzymes Interacting with Nucleic Acids

Affinity labeling is a technique used to identify and characterize the active sites of enzymes. This method employs a reactive molecule that is structurally similar to the enzyme's substrate and forms a covalent bond with amino acid residues within the active site. Modified nucleotides have been successfully used for the active-site labeling of various enzymes. For instance, 5'-p-fluorosulfonylbenzoyl adenosine (B11128) has been used to label the active site of yeast pyruvate (B1213749) kinase, and 5-fluoro-2'-deoxyuridylate has been used to label thymidylate synthetase. nih.govnih.gov Given its reactive nature upon photoactivation, this compound holds potential for similar applications in labeling the active sites of enzymes that bind to or process nucleic acids.

Studies on RNA-RNA Duplex Thermodynamics and Antisense Design

The thermodynamic stability of RNA-RNA duplexes is a critical factor in the design and efficacy of antisense oligonucleotides, which are designed to bind to specific RNA targets and modulate their function. nih.govnih.gov Chemical modifications to the nucleobases or the sugar-phosphate backbone can significantly alter these thermodynamics. nih.govresearchgate.netaau.dk For example, substitutions with 2-thiouridine (B16713) or 4-thiouridine (B1664626) can modulate the stability of base pairing with adenosine and guanosine, thereby potentially increasing the specificity of antisense compounds. nih.gov While direct studies on the thermodynamic contributions of this compound in RNA duplexes are an area for further research, the known effects of its constituent modifications—the 5-fluoro and 2'-O-methyl groups—suggest it could offer unique properties for optimizing antisense design. The 2'-O-methyl modification is known to increase binding affinity to RNA targets, and the 5-fluoro substitution can also influence base pairing stability.

Utility in Identifying Molecular Targets of Bioactive Small Molecules

The identification of the molecular targets of bioactive small molecules is a critical step in drug discovery and chemical biology, providing insights into a compound's mechanism of action. Photoaffinity labeling is a powerful technique employed for this purpose, and this compound has emerged as a promising tool in this context. Its utility stems from its nature as a photoactivatable crosslinking agent. nih.gov

When integrated into a probe molecule, this compound can be used to covalently trap and subsequently identify the binding partners of a bioactive small molecule. The underlying principle involves the strategic placement of the this compound moiety onto the pharmacophore of a small molecule of interest. This creates a probe that retains the binding affinity of the parent molecule for its cellular target. Upon exposure to a specific wavelength of light, the 4-thio group of the uridine (B1682114) analog is excited, leading to the formation of a highly reactive species that can form a covalent bond with amino acid residues in the immediate vicinity, effectively "tagging" the target protein.

Research has demonstrated the photo-crosslinking capabilities of this compound, primarily within the context of nucleic acid interactions. When incorporated into oligonucleotides, it can be photoactivated to form crosslinks with adjacent bases such as thymine and cytosine. nih.gov This has been effectively used in the fluorescence-based detection of specific DNA sequences. nih.gov For instance, an oligonucleotide probe containing this compound can selectively form a fluorescent crosslink with a complementary DNA target upon irradiation. nih.gov

While the primary application highlighted in the literature is the detection of DNA and RNA, the principle of photo-induced crosslinking is theoretically transferable to the identification of other molecular targets, such as proteins. The high photoreactivity of 5-fluoro-4-thiouridine derivatives makes them suitable candidates for creating photoaffinity probes for various bioactive small molecules. nih.gov The general workflow for such an application would involve the synthesis of a probe where the bioactive small molecule is linked to this compound, incubation of this probe with a cellular lysate or in living cells, followed by photo-irradiation to induce crosslinking, and subsequent isolation and identification of the covalently labeled target proteins using techniques like mass spectrometry.

The table below outlines the photo-crosslinking reactions of an oligonucleotide probe containing this compound with different target bases, which forms the basis of its utility as a photoaffinity label.

| Probe Component | Target Base | Crosslinking Outcome | Fluorescence |

| This compound | Thymine | Forms fluorescent interstrand crosslink | Yes |

| This compound | Cytosine | Forms non-fluorescent intrastrand crosslink | No |

Advanced Research Methodologies Applied to 5 Fluoro 2 O Methyl 4 Thiouridine

Spectroscopic Characterization and Monitoring Techniques

Spectroscopic methods are fundamental in analyzing the structure of ⁵F-²'OMe-⁴S-U and monitoring its behavior, particularly its notable photoreactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of nucleosides in solution. For derivatives similar to ⁵F-²'OMe-⁴S-U, such as 2'-fluoro-5-methyl-4'-thioarabinouridine, conformational analysis is performed using ³JHH and ³JHF NMR coupling constants. nih.gov These coupling constants, when used as input for programs like PSEUROT, allow for the detailed characterization of the sugar pucker, which describes the conformation of the furanose ring. nih.gov

In related fluoro-thionated nucleosides, NMR studies have revealed that the replacement of the ring oxygen with sulfur can induce a significant switch in the preferred conformation, for instance, from a southeast to a northern conformation. nih.gov This highlights the sensitivity of the sugar pucker to subtle atomic substitutions. While specific NMR conformational studies dedicated solely to 5-Fluoro-2'-O-methyl-4-thiouridine are not extensively detailed in available literature, the established methodologies are directly applicable. Such analyses provide crucial insights into the solution-state structure and flexibility of the molecule, which are essential for understanding its incorporation into oligonucleotides and its interaction with biological targets. nih.gov

Ultraviolet (UV) Spectroscopy for Photoreactivity and Characterization

Ultraviolet (UV) spectroscopy is an indispensable technique for characterizing ⁵F-²'OMe-⁴S-U and monitoring its photochemical reactions. The thiocarbonyl group (C=S) at the 4-position of the pyrimidine (B1678525) ring gives the molecule a distinct UV absorption profile compared to canonical nucleosides.

A key feature in the UV spectrum of ⁵F-²'OMe-⁴S-U is a characteristic absorption band with a maximum at approximately 340 nm, which is attributed to the thiocarbonyl group. Upon irradiation with UV light (e.g., at 355 nm), this band disappears, providing a clear and convenient way to monitor the progress of photoreactions. The photo-induced crosslinking of ⁵F-²'OMe-⁴S-U with other nucleosides, such as thymidine (B127349) or cytidine, leads to the formation of new products with different UV absorption spectra. For instance, the photooxidation of the ⁵F-²'OMe-⁴S-U residue to 5-fluorouridine (B13573) results in a product with an absorption maximum around 260 nm and the complete loss of the 340 nm band. nih.gov This allows for the qualitative and quantitative assessment of the reaction progress and product distribution.

| Compound/State | UV Absorption Maximum (λmax) | Reference |

| This compound (unreacted) | ~340 nm | |

| Photooxidation Product (5-fluorouridine) | ~260 nm | nih.gov |

X-Ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides precise, atomic-level detail of molecular structures in the solid state. While a crystal structure for this compound itself is not publicly available, data from the closely related compound 5-fluoro-2'-deoxy-beta-uridine (FUDR) offers significant insights.

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques, offering dynamic and energetic perspectives on the behavior of ⁵F-²'OMe-⁴S-U.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are used to investigate the conformational flexibility and dynamics of molecules over time. For oligonucleotides containing ⁵F-²'OMe-⁴S-U, explicit-solvent MD simulations have been employed to assess the range of possible conformations in an aqueous environment. These simulations are particularly valuable for understanding how a modified nucleotide affects the structure and flexibility of a DNA or RNA strand.

Research has shown that short, single-stranded oligonucleotides exhibit very high flexibility. MD simulations help to map the potential interactions between the ⁵F-²'OMe-⁴S-U residue and other bases within the same strand. This is crucial for interpreting experimental results, such as the observation of intrastrand photocrosslinking, where the modified base reacts with distant residues in the chain. The simulations can reveal the probability of specific bases coming into close enough proximity for a reaction to occur, thereby helping to rationalize the observed product distributions.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including the complex photochemical reactions of ⁵F-²'OMe-⁴S-U. While specific quantum chemical studies on this exact molecule are not widely published, the proposed reaction pathways for its photo-induced crosslinking are based on principles that are typically investigated using these methods.

The proposed mechanism for the photoaddition of 5-halogeno-4-thiouridines to pyrimidine bases like thymine (B56734) or cytosine involves an initial [2+2] photocycloaddition. This process leads to the formation of a thermally unstable thietane (B1214591) intermediate. The subsequent steps are proposed to involve the opening of this thietane ring, followed by ring closure and the elimination of hydrogen fluoride (B91410) (HF) or hydrogen sulfide (B99878) (H₂S) to yield the final, stable photoproducts.

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be the methods of choice to study this mechanism in detail. TD-DFT calculations could identify the electronically excited states of ⁵F-²'OMe-⁴S-U upon UV absorption. DFT calculations could then be used to map the potential energy surface of the reaction, locating the structure of the thietane intermediate, the transition states for its formation and subsequent rearrangement, and the energetics of the entire reaction pathway. This would provide a theoretical basis for understanding the high photoreactivity of the compound and the nature of the fluorescent and non-fluorescent products formed.

Chromatographic Techniques for Analysis and Purification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its oligonucleotide derivatives. This method allows for the separation, quantification, and isolation of the target compound from complex mixtures, such as those resulting from chemical synthesis or biological reactions.

Detailed research findings demonstrate the use of reversed-phase HPLC (RP-HPLC) for these purposes. For instance, the analysis of oligonucleotides containing this compound has been successfully performed using specific C18 columns. nih.govacs.org The separation is typically achieved by applying a gradient elution, where the concentration of an organic solvent, such as acetonitrile, is gradually increased in an aqueous buffer. This allows for the differential retention and elution of various components in the sample.

In one study, the purification of a this compound-containing oligonucleotide probe was accomplished using an RP-HPLC system. acs.org Furthermore, HPLC is instrumental in monitoring the progress of reactions involving this compound. For example, the photoreaction of this compound with other nucleosides or within an oligonucleotide strand can be tracked by analyzing samples at different time points. nih.govacs.org The appearance of new peaks corresponding to photoproducts and the decrease in the peak area of the starting material provide quantitative data on the reaction's conversion rate. nih.govacs.org

The following table summarizes typical HPLC conditions used in the analysis of this compound and related compounds:

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 mm x 150 mm | Waters XBridge OST C18, 2.5 µm, 10 mm x 50 mm |

| Eluent A | 0.1 M Triethylammonium acetate (B1210297) (TEAA) | 0.1 M Ammonium acetate (CH₃COONH₄) |

| Eluent B | Acetonitrile | Acetonitrile |

| Gradient | 5–15% Acetonitrile over 20 min | 5–6.35% Acetonitrile over 5 min, then to 11.75% over 5 min, then to 50% over 10 min |

| Flow Rate | 0.5 mL/min | 0.7 mL/min |

| Temperature | 40 °C | 40 °C |

| Application | Analysis of photoreaction products of 5-fluoro-4-thiouridine | Analysis of enzymatic digestion of photo-crosslinked oligonucleotides |

In Vitro Cellular and Biochemical Assays

Cell Culture Models for Biological Activity Assessment

The biological activity of this compound and related 5-fluorinated thiopyrimidine nucleosides is evaluated using various in vitro cell culture models. These models are essential for determining the compound's potential as a therapeutic agent and for elucidating its mechanism of action at the cellular level.

A common approach involves assessing the cytostatic or cytotoxic effects of the compound on cancer cell lines. For instance, analogs such as the α and β anomers of 4'-thio-5-fluorouridine have been shown to inhibit the growth of Leukemia L1210 cells. nih.gov The activity of these compounds is quantified by determining the concentration required to inhibit cell growth by 50% (IC₅₀).

In addition to cancer cell lines, the biological activity of these compounds can be assessed in human cell lines to understand their impact on cellular processes. For example, the effects of 5-fluorouracil (B62378) (5-FU), a related compound, have been studied in Human Embryonic Kidney (HEK293T) cells to investigate its influence on RNA modifications. researchgate.net Such studies provide insights into the metabolic pathways affected by the compound and can help identify potential mechanisms of action.

The following table outlines cell lines used in the assessment of related 5-fluoropyrimidine (B1206419) nucleosides:

| Cell Line | Organism | Cell Type | Application |

| Leukemia L1210 | Mouse | Lymphocytic Leukemia | Assessment of cytostatic activity |

| HT-29 | Human | Colorectal Adenocarcinoma | Evaluation of synergistic effects with other drugs |

| HEK293T | Human | Embryonic Kidney | Study of effects on RNA modification |

Data compiled from various research articles. nih.govresearchgate.netnih.gov

Enzyme Inhibition Assays for Mechanistic Studies

Enzyme inhibition assays are critical for understanding the specific molecular targets of this compound and its metabolites. These assays measure the ability of a compound to interfere with the activity of a particular enzyme, providing insights into its mechanism of action.

A primary target for fluorinated pyrimidines is thymidylate synthase (TS), an enzyme crucial for DNA synthesis. nih.gov The active metabolite of 5-fluorouracil, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), is a known inhibitor of TS. nih.gov Cell-free enzymatic assays can be used to measure the inhibition of TS by monitoring the conversion of its substrates, dUMP and N⁵,N¹⁰-methylene-tetrahydrofolate (CH₂-THF), to dTMP and dihydrofolate (DHF). nih.gov The increase in absorbance at 340 nm, corresponding to the formation of DHF, allows for the quantification of enzyme activity and the determination of inhibitory constants. nih.gov

Another class of enzymes that can be targeted are DNA methyltransferases (DNMTs). scirp.org These enzymes are involved in epigenetic regulation, and their inhibition can lead to changes in gene expression. The inhibitory activity of compounds against DNMTs can be assessed using fluorometric assays that quantify the enzyme's activity in the presence of the inhibitor. scirp.org

The following table summarizes enzymes that are potential targets for 5-fluoropyrimidine nucleosides and the assays used to study their inhibition:

| Enzyme | Function | Assay Principle |

| Thymidylate Synthase (TS) | DNA synthesis (dTMP production) | Spectrophotometric measurement of dihydrofolate production |

| DNA Methyltransferases (DNMTs) | Epigenetic regulation (DNA methylation) | Fluorometric quantification of DNA methylation |

| 4-Thiouridine (B1664626) Synthetase (ThiI) | tRNA modification | Not explicitly used for inhibition studies of this compound, but relevant to thiouridine metabolism |

Information gathered from studies on related fluoropyrimidine compounds. nih.govscirp.orgnih.gov

Photoreaction Monitoring and Quantification Techniques

The 4-thiouridine moiety in this compound makes it a photoactive compound. Upon exposure to near-UV light, it can form crosslinks with other molecules, a property that is harnessed in various molecular biology applications. Monitoring and quantifying these photoreactions are essential for optimizing their efficiency and understanding their kinetics.

HPLC is a primary tool for monitoring photoreactions. By analyzing samples at different irradiation times, the consumption of the starting material and the formation of photoproducts can be quantified. nih.govacs.org The high resolution of HPLC allows for the separation of different crosslinked products, providing detailed information about the reaction's specificity. nih.govacs.org

Fluorescence spectroscopy is another key technique, particularly because some of the photoproducts of this compound are fluorescent. The formation of a fluorescent interstrand crosslink between an oligonucleotide containing this modified nucleoside and a complementary DNA strand can be monitored by measuring the increase in fluorescence intensity at a specific wavelength. researchgate.netresearchgate.net This property is particularly useful for developing fluorescence-based detection methods for specific DNA or RNA sequences.

The following table details the techniques used to monitor and quantify the photoreactions of this compound:

| Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on their physicochemical properties | Quantification of starting material and photoproducts; analysis of reaction kinetics and specificity |

| Fluorescence Spectroscopy | Measurement of fluorescence emission from excited molecules | Detection and quantification of fluorescent photoproducts; development of fluorescence-based assays |

| Mass Spectrometry (MS) | Determination of mass-to-charge ratio of ionized molecules | Identification of the structure of photoproducts |

| Enzymatic Digestion | Cleavage of oligonucleotides into smaller fragments or individual nucleosides | Characterization of the site of photo-crosslinking |

Data sourced from studies on this compound and its analogs. nih.govacs.orgresearchgate.netresearchgate.netnih.gov

Microbiological Susceptibility Testing Methods

Microbiological susceptibility testing is performed to determine the effectiveness of a compound against various microorganisms. These tests are crucial for identifying potential antimicrobial agents and for understanding their spectrum of activity. Standardized methods are employed to ensure the reproducibility and comparability of results. biomerieux.com

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. eucast.orgbiomerieux.com This involves preparing serial dilutions of the compound in a liquid growth medium, which are then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after incubation.

Another widely used method is the disk diffusion test. nih.gov In this assay, a paper disk impregnated with a specific amount of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with a microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will be observed around the disk. The diameter of this zone is then measured to determine the susceptibility of the microorganism.

For 4'-thio-5-fluorouridine, a related compound, its antimicrobial activity has been evaluated against Streptococcus faecium. nih.gov The results showed that this compound was effective at very low concentrations and retained its activity against strains that were resistant to 5-fluorouracil and 5-fluorouridine. nih.gov

The following table presents methods for microbiological susceptibility testing:

| Method | Principle | Key Parameter |

| Broth Microdilution | Serial dilution of the compound in liquid media to determine the lowest concentration that inhibits microbial growth | Minimum Inhibitory Concentration (MIC) |

| Disk Diffusion | Diffusion of the compound from a paper disk into agar to create a zone of growth inhibition | Zone of Inhibition Diameter |

Information based on general microbiological testing standards and specific findings for related compounds. nih.govbiomerieux.comeucast.orgbiomerieux.comnih.gov

Q & A

Basic Research Questions

Q. How is FSU incorporated into oligonucleotide probes for sequence-specific detection, and what characterization methods validate its structural integrity?

- Methodology:

- Synthesis: FSU is introduced during solid-phase oligonucleotide synthesis using phosphoramidite chemistry. Post-synthesis, reverse-phase HPLC purifies the probes to >95% purity.

- Characterization: Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight. UV-Vis spectroscopy (260–320 nm) detects thiouridine-specific absorbance. Fluorescence emission at 450–500 nm (λex = 365 nm) verifies crosslink formation .

Q. What experimental conditions optimize FSU-mediated photocrosslinking in DNA probes?

- Methodology:

- UV Irradiation: Use 365-nm UV light at 0.5–1.0 J/cm². Control temperature (4–25°C) to minimize nonspecific reactions.

- Buffer Optimization: Phosphate-buffered saline (pH 7.4) with 1–5 mM MgCl₂ enhances reaction efficiency.

- Validation: Denaturing PAGE (15–20%) distinguishes crosslinked vs. non-crosslinked species. Fluorescence quenching assays confirm target binding specificity .

Q. How does thymidine substitution with deoxyuridine mitigate false signals in FSU-based probes?

- Methodology:

- Probe Design: Replace thymidine with deoxyuridine at positions adjacent to FSU to prevent intrastrand crosslinking with thymine.

- Validation: Compare melting temperatures (Tm) of modified vs. unmodified probes via thermal denaturation curves. Use fluorescence anisotropy to measure target-binding affinity .

Advanced Research Questions

Q. How do intrastrand and interstrand crosslinking efficiencies of FSU compare in single-stranded vs. duplex DNA?

- Methodology:

- Experimental Setup: Prepare ssDNA (FSU-modified) and dsDNA (FSU paired with thymine/cytosine).

- Crosslinking Analysis: Quantify crosslink yields via HPLC coupled with UV/fluorescence detection. Compare kinetics using time-resolved spectroscopy.

- Structural Impact: Employ circular dichroism (CD) or NMR to assess conformational changes post-crosslinking .

Q. What factors influence the competing pathways of FSU photooxidation vs. crosslinking in cellular environments?

- Methodology:

- Redox Conditions: Test FSU stability under varying glutathione (1–10 mM) or H2O2 (0.1–1 mM) concentrations.

- Detection: LC-MS identifies photooxidation products (e.g., 5-fluorouridine). Fluorescence lifetime imaging microscopy (FLIM) quantifies crosslink formation in live cells .

Q. Can FSU-modified probes distinguish single-nucleotide polymorphisms (SNPs) via crosslinking kinetics?

- Methodology:

- Kinetic Profiling: Use stopped-flow spectroscopy to measure crosslinking rates with matched vs. mismatched targets.

- Data Modeling: Fit data to a two-step kinetic model (initial binding followed by crosslinking). Validate with CRISPR-edited cell lines expressing SNP variants .

Q. How does FSU’s crosslinking efficiency vary with sequence context in G-quadruplex or hairpin structures?

- Methodology:

- Probe Design: Insert FSU into predicted loop or stem regions of model G-quadruplex/hairpin sequences.

- Structural Validation: Use NMR or cryo-EM to resolve crosslink positions. Compare crosslinking yields via PAGE densitometry .

Data Contradictions and Resolution

-

Conflict: reports FSU forms fluorescent crosslinks with thymine but nonfluorescent crosslinks with cytosine, complicating signal interpretation.

-

Conflict: Interstrand crosslinking () vs. intrastrand crosslinking ( ) efficiency depends on duplex stability.

Key Research Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。